Cas no 38485-82-4 (2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl-)

2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl-, is a brominated benzopyran derivative with a phenyl-substituted carboxamide functional group. This compound is of interest in medicinal and synthetic chemistry due to its structural framework, which is often associated with bioactive properties. The presence of the bromo substituent at the 6-position enhances its potential as an intermediate in cross-coupling reactions, facilitating further functionalization. The 2-oxo and N-phenyl carboxamide moieties contribute to its stability and reactivity, making it suitable for applications in heterocyclic synthesis and drug discovery. Its well-defined structure allows for precise modifications, supporting research in pharmacophore development and molecular design.
2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl- structure
38485-82-4 structure
Product Name:2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl-
CAS No:38485-82-4
MF:C16H10BrNO3
MW:344.15950345993
CID:3959704
PubChem ID:747661
Update Time:2025-06-03

2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl-
    • 6-bromo-2-oxo-N-phenylchromene-3-carboxamide
    • AH-034/10982018
    • EN300-18112152
    • 38485-82-4
    • 3-Carboxamide-coumarin deriv., 36
    • CHEMBL494633
    • 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide
    • SR-01000399887-1
    • AKOS000596810
    • SR-01000399887
    • AB00124689-02
    • Oprea1_189466
    • NCGC00306974-01
    • Oprea1_690691
    • STK825390
    • BDBM23546
    • Z27783157
    • Inchi: 1S/C16H10BrNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19)
    • InChI Key: PNVSYOXGZZSDQM-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=C(Br)C=C2C=C1C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 342.98441Da
  • Monoisotopic Mass: 342.98441Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.4Ų

2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18112152-0.05g
38485-82-4 90%
0.05g
$2755.0 2023-09-19

2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl- Related Literature

Additional information on 2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl-

Compound CAS No 38485-82-4: 2H-1-Benzopyran-3-carboxamide, 6-bromo-2-oxo-N-phenyl

The compound with CAS No 38485-82-4, also known as 6-bromo-N-(phenyl)-2H-chromen-3-carboxamide, is a highly specialized organic compound belonging to the benzopyran family. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The molecule features a benzopyran ring system with a bromine substituent at the 6-position and an N-substituted phenyl carboxamide group at the 3-position, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The presence of the bromine atom at the 6-position in this compound introduces unique electronic and steric effects, which can significantly influence its reactivity and bioavailability. Researchers have also explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced pharmacological properties.

The synthesis of 6-bromo-N-(phenyl)-2H-chromen-3-carboxamide involves a multi-step process that typically begins with the preparation of the benzopyran skeleton. This is followed by bromination at the 6-position, which requires precise control over reaction conditions to ensure high yields and product purity. The final step involves the introduction of the N-substituted phenyl carboxamide group, which can be achieved through amide bond formation techniques such as peptide coupling or nucleophilic substitution.

One of the most promising applications of this compound lies in its ability to serve as a scaffold for designing bioactive molecules. For instance, researchers have investigated its role in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results suggest that this compound exhibits moderate inhibitory activity against these enzymes, making it a potential candidate for further optimization studies.

In addition to its pharmacological applications, 6-bromo-N-(phenyl)-2H-chromen-3-carboxamide has also been explored for its use in materials science. Its aromatic structure and functional groups make it an ideal candidate for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated that derivatives of this compound can exhibit favorable electronic properties, including high charge carrier mobility and excellent photoluminescence characteristics.

The structural versatility of this compound has also led to its use in click chemistry reactions, where it serves as a platform for constructing larger molecular frameworks. For example, researchers have employed copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to attach various functional groups to the benzopyran core. These modifications have enabled the creation of novel compounds with tailored physical and chemical properties.

From an environmental perspective, there is growing interest in understanding the fate and behavior of 6-bromo-N-(phenyl)-2H-chromen-3-carboxamide in natural systems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in aquatic environments. However, further research is needed to fully characterize its environmental impact and develop strategies for minimizing potential risks.

In conclusion, CAS No 38485-82-4 represents a fascinating compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and organic synthesis. As new findings emerge from ongoing studies, it is likely that this compound will continue to play a pivotal role in advancing our understanding of complex chemical systems and their practical applications.

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